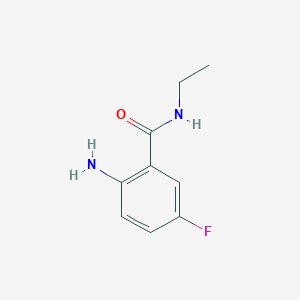

2-amino-N-ethyl-5-fluorobenzamide

Description

2-Amino-N-ethyl-5-fluorobenzamide (C₉H₁₁FN₂O) is a fluorinated benzamide derivative characterized by an amino group at position 2, a fluorine atom at position 5, and an ethyl-substituted amide nitrogen.

Properties

IUPAC Name |

2-amino-N-ethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJCYDMCSVQIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-5-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the coupling agent.

Another approach involves the direct amidation of 2-amino-5-fluorobenzoic acid with ethylamine using a dehydrating agent such as thionyl chloride or phosphorus trichloride. This method requires careful control of reaction conditions to prevent overreaction or degradation of the product.

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-ethyl-5-fluorobenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-5-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-amino-N-ethyl-5-fluorobenzamide exhibit significant anticancer properties. For instance, studies have shown that similar compounds can selectively target cancer cells while minimizing effects on healthy cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Case Study:

A study demonstrated that certain benzamide derivatives, akin to 2-amino-N-ethyl-5-fluorobenzamide, showed promise in treating various cancers, including colorectal and ovarian tumors. These compounds act as prodrugs that convert into active drugs upon reaching the tumor site, enhancing localized treatment efficacy .

Molecular Imaging

The compound has potential applications in molecular imaging techniques, particularly positron emission tomography (PET). It can be modified to create radiolabeled versions that target specific cancer types, such as melanoma. The binding affinity of these derivatives allows for effective visualization of tumors in vivo, aiding early diagnosis and treatment planning .

Case Study:

In a study involving a related compound, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide was synthesized and evaluated for its ability to target melanoma effectively. The results indicated high uptake in melanoma lesions compared to normal tissues, suggesting its potential use as a PET imaging agent for early detection of metastatic melanoma .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of 2-amino-N-ethyl-5-fluorobenzamide and its derivatives against various pathogens. The structural features of these compounds contribute to their effectiveness against microbial infections, which is particularly relevant in agricultural applications for crop protection .

Case Study:

A study focused on synthesizing benzofuranyl acetic acid amides revealed their efficacy against Fusarium oxysporum, a significant plant pathogen. This underscores the potential of amide compounds in developing new antifungal agents for agricultural use .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

2-Amino-N-substituted-5-bromobenzamides

- Structure : Bromine replaces fluorine at position 5; N-substituents include cyclohexyl or benzyl groups.

- Synthesis: Uses EDC/HOBt-mediated coupling of 2-amino-5-bromobenzoic acid with amines in THF .

5-Amino-2-chloro-N-(2-fluorophenyl)benzamide

Fluorinated Benzamides with Complex N-Substituents

5-Amino-N-[2-(diethylamino)ethyl]-3-fluoro-2-methoxybenzamide

- Structure: Fluorine at position 3, methoxy at position 2, and a diethylaminoethyl group on the amide nitrogen.

- Molecular Formula : C₁₄H₂₂FN₃O₂.

- Key Features: The diethylaminoethyl group introduces basicity and enhanced water solubility, while methoxy increases lipophilicity. These traits contrast with the simpler ethyl group in the target compound .

Patent-Specified Fluorobenzamides (EP 3 532 474 B1)

Key Findings and Implications

Electronic Effects : Fluorine’s electronegativity enhances the amide’s resonance stability, whereas bulkier halogens (Br, Cl) may prioritize steric effects.

N-Substituent Diversity: Ethyl groups offer simplicity and moderate lipophilicity, while aryl or complex alkyl groups (e.g., diethylaminoethyl) alter solubility and bioavailability.

Synthetic Flexibility : EDC/HOBt-mediated coupling is a versatile method for benzamide synthesis, adaptable to diverse substituents .

Biological Activity

2-Amino-N-ethyl-5-fluorobenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by the molecular formula C9H11FN2O, features a substituted benzamide structure, which is significant for its interactions with various biological targets.

The synthesis of 2-amino-N-ethyl-5-fluorobenzamide typically involves the reaction of 2-amino-5-fluorobenzoic acid with ethylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or dehydrating agents such as thionyl chloride. These methods allow for the formation of the amide bond under controlled conditions, ensuring high yields and purity of the final product.

The biological activity of 2-amino-N-ethyl-5-fluorobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of these proteins, thereby modulating their functions. This interaction can influence various cellular pathways, including those related to inflammation and cancer progression .

Biological Activity

Research indicates that 2-amino-N-ethyl-5-fluorobenzamide exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown inhibitory effects on leukemia cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological implications of 2-amino-N-ethyl-5-fluorobenzamide:

- Cytotoxicity Assays : In a study evaluating a series of benzamide derivatives, 2-amino-N-ethyl-5-fluorobenzamide was found to exhibit significant cytotoxicity against leukemia cell lines, with IC50 values comparable to other known anticancer agents .

- Mechanistic Studies : Research highlighted that the compound's mechanism involves downregulating specific signaling pathways associated with tumor growth. For example, inhibition of the MAPK pathway was observed, which is crucial for cellular proliferation and survival .

- Structure-Activity Relationship (SAR) : The presence of the ethyl group in 2-amino-N-ethyl-5-fluorobenzamide enhances its lipophilicity compared to similar compounds lacking this group. This structural feature is believed to improve its ability to permeate cellular membranes and interact with intracellular targets effectively.

Comparative Analysis

To better understand the unique properties of 2-amino-N-ethyl-5-fluorobenzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-amino-5-fluorobenzamide | Lacks ethyl group | Moderate activity against cancer cells |

| 2-amino-N-methyl-5-fluorobenzamide | Methyl group instead of ethyl | Lower efficacy in enzyme inhibition |

| 2-amino-N-propyl-5-fluorobenzamide | Propyl group may enhance solubility | Potentially higher activity than methyl variant |

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-ethyl-5-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide scaffold. A two-step approach is common:

Fluorination and Amidation : Start with 5-fluorobenzoyl chloride, reacting it with ethylamine to form the N-ethylamide backbone.

Amino Group Introduction : Use nucleophilic aromatic substitution (SNAr) or catalytic hydrogenation (e.g., Pd/C with H₂) to introduce the amino group at the 2-position.

- Optimization : Monitor reaction efficiency via HPLC or TLC. Adjust solvent polarity (e.g., DMF for SNAr) and temperature (60–80°C for amidation) to minimize side products. Refer to analogous SNAr protocols in fluorobenzamide synthesis .

Q. How should researchers characterize 2-amino-N-ethyl-5-fluorobenzamide using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- NMR : Compare ¹H/¹³C NMR shifts with PubChem data for similar benzamides (e.g., 4-cyano-N-(2-fluorophenyl)benzamide ). The amino group (~5.5 ppm in ¹H NMR) and fluorine (deshielded in ¹³C NMR) are critical markers.

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Cross-validate with mass spectrometry (ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data for 2-amino-N-ethyl-5-fluorobenzamide derivatives be resolved?

- Methodological Answer :

- Crystallography : Refine X-ray data using SHELXL . For example, torsion angles (e.g., N17—C1—C15—C14 in benzamide derivatives ) should align with DFT-calculated geometries.

- Data Reconciliation : If NMR signals conflict with X-ray results (e.g., tautomerism), perform variable-temperature NMR or deuterium exchange experiments. Cross-reference with PubChem’s computed structural data .

Q. What computational strategies are effective in predicting the pharmacokinetic and target-binding properties of this compound?

- Methodological Answer :

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability (e.g., SwissADME).

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases ). Validate with experimental IC₅₀ values from enzymatic assays.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Q. How can researchers evaluate the potential of 2-amino-N-ethyl-5-fluorobenzamide as a kinase inhibitor?

- Methodological Answer :

- In Vitro Assays : Use ADP-Glo™ kinase assays (e.g., for JAK2 or EGFR kinases). Compare inhibition with positive controls (e.g., Teriflunomide derivatives ).

- Structural Analogues : Benchmark against co-crystal structures of similar benzamides (e.g., N-{2-Methyl-5-[(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide ).

- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.